molecular formula C20H18N6O2 B11103311 6-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine

6-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11103311
M. Wt: 374.4 g/mol
InChI Key: KFBJGXMFIZYNCI-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-DIMETHOXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is notable for its unique structure, which includes a triazolopyridazine moiety fused with a phenyl group and a dimethoxybenzaldehyde component. The combination of these structural elements imparts significant chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2,4-DIMETHOXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE typically involves a multi-step process:

    Synthesis of 2,4-DIMETHOXYBENZALDEHYDE: This can be achieved through the methylation of 2,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base such as potassium carbonate.

    Formation of the Triazolopyridazine Moiety: This involves the cyclization of appropriate precursors, such as hydrazine derivatives and pyridazine derivatives, under controlled conditions.

    Condensation Reaction: The final step involves the condensation of 2,4-DIMETHOXYBENZALDEHYDE with the triazolopyridazine derivative in the presence of an acid catalyst to form the hydrazone linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2,4-DIMETHOXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-DIMETHOXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits significant biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of interest in drug discovery and development.

    Medicine: Due to its biological activities, the compound is studied for its potential therapeutic applications, including as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the development of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2,4-DIMETHOXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation.

    Pathways: The compound can influence signaling pathways such as the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are associated with cell proliferation, differentiation, and survival.

Comparison with Similar Compounds

2,4-DIMETHOXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE can be compared with other similar compounds, such as:

The uniqueness of 2,4-DIMETHOXYBENZALDEHYDE 1-(3-PHENYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)HYDRAZONE lies in its specific combination of structural elements, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H18N6O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C20H18N6O2/c1-27-16-9-8-15(17(12-16)28-2)13-21-22-18-10-11-19-23-24-20(26(19)25-18)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,22,25)/b21-13+

InChI Key

KFBJGXMFIZYNCI-FYJGNVAPSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.